REACTION_SMILES
|
[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][C:27]1=[O:28].[Cl-:21].[F:1][C:2]([F:3])([F:4])[S:5]([O:6][c:7]1[c:8]([CH3:17])[cH:9][c:10]([N+:14](=[O:15])[O-:16])[cH:11][c:12]1[CH3:13])(=[O:18])=[O:19].[Li+:20].[OH2:29]>>[c:7]1([Cl:21])[c:8]([CH3:17])[cH:9][c:10]([N+:14](=[O:15])[O-:16])[cH:11][c:12]1[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
Cc1cc([N+](=O)[O-])cc(C)c1OS(=O)(=O)C(F)(F)F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc([N+](=O)[O-])cc(C)c1OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc([N+](=O)[O-])cc(C)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |